4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate
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Overview
Description
4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate includes a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic compounds with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to introduce the carbonyl and phenyl acetate groups.
Industrial Production Methods
In an industrial setting, the production of 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate may involve large-scale Pictet-Spengler reactions followed by subsequent functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted phenyl acetates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in neurotransmitter metabolism, leading to neuroprotective effects . The compound may also interact with bacterial cell membranes, disrupting their integrity and exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
4-(Pyrrolidine-1-carbonyl)quinolin-2(1H)-one: Another derivative with potential therapeutic applications.
Uniqueness
4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl acetate group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C18H17NO3 |
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Molecular Weight |
295.3 g/mol |
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C18H17NO3/c1-13(20)22-17-8-6-15(7-9-17)18(21)19-11-10-14-4-2-3-5-16(14)12-19/h2-9H,10-12H2,1H3 |
InChI Key |
PFPFVCATSUWITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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